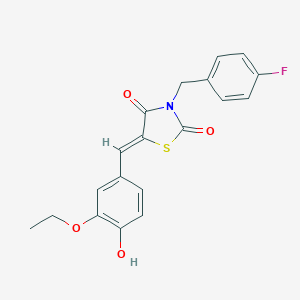![molecular formula C21H17ClN4O4 B302222 2-chloro-4-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B302222.png)
2-chloro-4-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid, also known as CCFB or Compound 1, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB pathway and the PI3K/Akt pathway. 2-chloro-4-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-chloro-4-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, protection against oxidative stress, and improvement of cognitive function. These effects are believed to be mediated by the modulation of various signaling pathways and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-4-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid has several advantages for lab experiments, including its high purity and stability, low toxicity, and ease of synthesis. However, one limitation of 2-chloro-4-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-chloro-4-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid, including the investigation of its potential applications in other scientific research areas, such as cardiovascular disease and infectious diseases. Further studies are also needed to elucidate the mechanism of action of 2-chloro-4-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid and identify its molecular targets. In addition, the development of more efficient synthesis methods and the optimization of 2-chloro-4-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid formulations for better solubility and bioavailability are important areas of future research.
In conclusion, 2-chloro-4-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid is a novel small molecule that has shown promising potential for various scientific research applications. Its synthesis method has been optimized to achieve high yield and purity, and its mechanism of action and biochemical and physiological effects have been studied in detail. Although there are some limitations to its use in lab experiments, 2-chloro-4-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid represents a valuable tool for the study of cancer, inflammation, and neurodegenerative diseases, and its future applications and directions warrant further investigation.
Métodos De Síntesis
2-chloro-4-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid was synthesized using a multi-step reaction sequence, starting with the reaction of 2-chloro-4-nitrobenzoic acid with furan-2-carbaldehyde to yield 2-chloro-4-(furan-2-yl)benzoic acid. This intermediate was then reacted with 2-(3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl)hydrazinecarboximidamide to yield 2-chloro-4-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid. The synthesis method was optimized to achieve high yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-chloro-4-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid has been studied for its potential applications in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-chloro-4-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis through the activation of caspase-3 and caspase-9. In inflammation research, 2-chloro-4-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid has been shown to suppress the production of pro-inflammatory cytokines and reduce the infiltration of immune cells. In neurodegenerative disease research, 2-chloro-4-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid has been shown to protect against oxidative stress and improve cognitive function.
Propiedades
Nombre del producto |
2-chloro-4-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid |
|---|---|
Fórmula molecular |
C21H17ClN4O4 |
Peso molecular |
424.8 g/mol |
Nombre IUPAC |
2-chloro-4-[5-[(E)-[[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C21H17ClN4O4/c1-12-7-14(11-29-2)17(9-23)20(25-12)26-24-10-15-4-6-19(30-15)13-3-5-16(21(27)28)18(22)8-13/h3-8,10H,11H2,1-2H3,(H,25,26)(H,27,28)/b24-10+ |
Clave InChI |
QQCAVQJSVOHHOY-YSURURNPSA-N |
SMILES isomérico |
CC1=CC(=C(C(=N1)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)C(=O)O)Cl)C#N)COC |
SMILES |
CC1=NC(=C(C(=C1)COC)C#N)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)C(=O)O)Cl |
SMILES canónico |
CC1=CC(=C(C(=N1)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)C(=O)O)Cl)C#N)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-3-(4-chlorobenzyl)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302140.png)


![5-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302147.png)
![5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302148.png)
![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302152.png)
![5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302153.png)
![methyl 3-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B302154.png)
![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302155.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302157.png)
![3-(4-Fluorobenzyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302158.png)
![(5Z)-3-(4-fluorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302159.png)

![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302161.png)